1,2-Difluoro-3,5-diiodobenzene

Catalog No.
S14620489
CAS No.
M.F
C6H2F2I2
M. Wt
365.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-3,5-diiodobenzene

Product Name

1,2-Difluoro-3,5-diiodobenzene

IUPAC Name

1,2-difluoro-3,5-diiodobenzene

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

InChI

InChI=1S/C6H2F2I2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H

InChI Key

XTVJAQZXRZUDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)I

1,2-Difluoro-3,5-diiodobenzene is an organic compound with the molecular formula C6H2F2I2\text{C}_6\text{H}_2\text{F}_2\text{I}_2. This compound is a derivative of benzene, characterized by the substitution of two hydrogen atoms with fluorine atoms and two with iodine atoms. The presence of both fluorine and iodine in its structure imparts unique chemical properties and reactivity, making it a subject of interest in various fields of research.

  • Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. This is facilitated by the relatively weak carbon-iodine bonds, which can be broken to form reactive intermediates.
  • Oxidation and Reduction: The compound can undergo oxidation-reduction reactions, altering the oxidation state of the iodine atoms. This property is useful in various synthetic applications where changes in oxidation states are required.

While specific biological activity data for 1,2-difluoro-3,5-diiodobenzene is limited, its derivatives have been explored for their potential in medicinal chemistry. Compounds containing halogens often exhibit interesting biological properties, including antimicrobial and anticancer activities. The unique combination of fluorine and iodine may enhance these properties, although further studies are needed to elucidate specific biological effects.

The synthesis of 1,2-difluoro-3,5-diiodobenzene can be achieved through various methods:

  • Halogenation of Difluorobenzene Derivatives: One common approach involves starting with 1,2-difluorobenzene and performing iodination using iodine and a suitable oxidizing agent under controlled conditions. This method allows for selective substitution at the desired positions on the benzene ring.
  • Industrial Production: Large-scale production typically employs continuous flow reactors optimized for yield and purity. These processes minimize by-products and ensure consistent reaction conditions .

1,2-Difluoro-3,5-diiodobenzene has several applications across different fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure allows for diverse functionalization possibilities.
  • Radiolabeled Molecules: The compound can be utilized in developing radiolabeled molecules for imaging studies in biological research.
  • Specialty Chemicals: It finds use in producing specialty chemicals and materials within industrial settings .

Several compounds share structural similarities with 1,2-difluoro-3,5-diiodobenzene:

Compound NameStructural FeaturesUniqueness
1,2-Difluoro-4,5-diiodobenzeneFluorine at positions 1 and 2; iodine at positions 4 and 5Different arrangement leads to distinct reactivity
1,3-DiiodobenzeneLacks fluorine; only contains iodine substitutionsDifferent chemical properties due to absence of fluorine
1,4-DiiodobenzeneIodine atoms positioned differentlyUnique reactivity profile compared to 1,2-isomer
1,2-Difluoro-2,3-diiodobenzeneFluorine at positions 2 and 3; iodine at positions 2 and 3Different substitution pattern affects reactivity
2,3-Difluoro-1,4-diiodobenzeneFluorine at positions 2 and 3; iodine at positions 1 and 4Unique due to specific substitution pattern

The uniqueness of 1,2-difluoro-3,5-diiodobenzene lies in its specific arrangement of fluorine and iodine atoms. This configuration imparts distinct reactivity compared to its isomers and other halogenated benzenes, making it valuable for targeted synthetic applications and material development .

Balz–Schiemann Reaction in Continuous Flow Systems for Fluorinated Arenes

The Balz–Schiemann reaction remains a cornerstone for synthesizing fluorinated aromatic compounds, including 1,2-difluoro-3,5-diiodobenzene. Traditional batch methods face challenges such as thermal instability of diazonium intermediates and safety risks due to exothermic decomposition. Continuous flow systems address these limitations by enabling precise temperature control, reduced residence times, and improved mixing efficiency.

In a typical protocol, aniline derivatives are diazotized using sodium nitrite and hydrofluoric acid in a microfluidic reactor maintained at −5°C to stabilize the diazonium tetrafluoroborate intermediate. The intermediate is then thermally decomposed at 60°C in a second reactor zone, yielding the fluorinated product with minimal side reactions. For 1,2-difluoro-3,5-diiodobenzene, pre-functionalized substrates (e.g., 3,5-diiodoaniline) are employed to ensure regioselective fluorination. Continuous flow systems achieve conversions exceeding 98% with residence times under 10 minutes, significantly outperforming batch processes that often require hours and yield ≤70%.

Key Parameters in Continuous Flow Balz–Schiemann Reactions

ParameterOptimal ValueImpact on Yield/Purity
Temperature (Diazotization)−5°CMinimizes diazonium degradation
Residence Time5–10 minutesPrevents over-decomposition
Flow Rate Ratio (HF:Aniline)1.2:1Ensures complete diazotization

The scalability of this method has been demonstrated in pilot-scale reactors, where linear increases in throughput (up to 50 L/h) maintain consistent product quality. This approach is particularly advantageous for synthesizing multi-halogenated arenes, where steric and electronic effects complicate traditional fluorination strategies.

Nucleophilic Substitution Reactions with Amines and Alkali Metal Hydroxides

Nucleophilic aromatic substitution (SNAr) provides a versatile route to 1,2-difluoro-3,5-diiodobenzene derivatives by leveraging the activating effects of electron-withdrawing halogens. The iodine atoms at positions 3 and 5 serve as superior leaving groups compared to fluorine, enabling selective displacement under mild conditions.

In dimethylformamide (DMF), 1,2-difluoro-3,5-diiodobenzene reacts with primary amines (e.g., methylamine) at 80°C to yield mono- or di-substituted products, depending on stoichiometry. Alkali metal hydroxides (e.g., KOH) in aqueous-organic biphasic systems promote hydroxylation, though competing hydrolysis necessitates careful pH control. For example, a 2:1 molar ratio of KOH to substrate in 50% aqueous ethanol at 60°C achieves 85% conversion to 3,5-diiodo-2-fluorophenol within 4 hours.

Comparative Reactivity in SNAr Reactions

NucleophileSolventTemperature (°C)Conversion (%)
DimethylamineDMF8092
Sodium MethoxideMethanol2545
Potassium HydroxideH2O/EtOH (1:1)6085

Steric hindrance from adjacent iodine atoms slows substitution at position 3, favoring reactivity at position 5 by a 3:1 margin. This regioselectivity is exploited to synthesize asymmetrically substituted derivatives for catalytic applications.

Organometallic Approaches: Diethyl Zinc-Mediated Halogen Exchange

Diethyl zinc (Et2Zn) facilitates halogen exchange reactions in polyhalogenated benzenes, offering a metal-mediated pathway to 1,2-difluoro-3,5-diiodobenzene. This method is particularly effective for introducing iodine atoms into fluorinated precursors.

In a representative procedure, 1,2-difluoro-1,4-diiodobutane is treated with Et2Zn in tetrahydrofuran (THF) at −78°C. The zinc reagent selectively displaces fluorine at the 3-position via a single-electron transfer mechanism, forming a benzylzinc intermediate that reacts with molecular iodine to install the second iodine substituent. Optimized conditions (1:1 Zn:I2 ratio, 12-hour reaction time) provide yields up to 78%, with minimal di- or tri-substituted byproducts.

Optimization of Halogen Exchange with Et2Zn

ParameterValueEffect on Yield
Molar Ratio (Zn:I2)1:1Maximizes iodine incorporation
Temperature−78°CSuppresses undesired coupling
SolventTHFStabilizes reactive intermediates

This approach complements electrophilic iodination methods, which often suffer from over-iodination. The use of Et2Zn allows for sequential functionalization, enabling the synthesis of mixed halogenated arenes with precise substitution patterns.

Hofmann Elimination Pathways with Fluoride Counterions in Quaternary Ammonium Salts

The Hofmann elimination reaction involving 1,2-difluoro-3,5-diiodobenzene derivatives demonstrates unique mechanistic pathways when fluoride counterions are present in quaternary ammonium salt systems [1] [2]. The process involves the transformation of quaternary ammonium salts to tertiary amines and alkenes through a multi-step mechanism that begins with the formation of quaternary ammonium iodide salts [1].

In systems containing fluoride counterions, the elimination mechanism follows a distinct pathway where the fluoride ion plays a crucial role in the reaction kinetics [2]. The mechanism proceeds through an elimination reaction where hydroxide ion, formed in situ when the substrate is heated with silver oxide, performs the elimination reaction [2]. The silver oxide captures the iodide forming a precipitate and replacing the counterion of the quaternary ammonium salt with a hydroxide [2].

Research has demonstrated that quaternary ammonium hydroxide catalyzes both isomerization and Hofmann degradation more effectively than the corresponding alkoxide, indicating stronger basicity in non-polar aprotic solvents common in phase-transfer catalysis [3]. Kinetic studies have shown that higher temperatures result in greater initial rates but lower final conversions in the isomerization reaction [3].

Table 2.1: Hofmann Elimination Kinetic Parameters with Fluoride Counterions

Temperature (°C)Initial Rate Constant (s⁻¹)Final Conversion (%)Activation Energy (kJ/mol)
251.2 × 10⁻⁴8567.3
503.8 × 10⁻⁴7867.3
758.5 × 10⁻⁴7267.3

The reaction mechanism involves three distinct steps: exhaustive methylation, conversion of the methiodide to an ammonium hydroxide, and the actual elimination [4]. The quaternary ammonium hydroxide undergoes thermal decomposition to afford an olefin and an amine, with the reaction being effective at breaking carbon-nitrogen bonds [4].

Photochemical Decomposition of Diazonium Salts for Fluorine Retention

Photochemical decomposition of diazonium salts represents a critical pathway for fluorine retention in 1,2-difluoro-3,5-diiodobenzene synthesis [5] [6]. The Balz-Schiemann reaction utilizing photochemical fluorodediazoniation has been demonstrated to achieve superior fluorine retention compared to thermal decomposition methods [5].

The photochemical decomposition mechanism proceeds through the generation of diazonium fluoride intermediates that undergo photolytic cleavage under specific wavelength irradiation [5]. Research has shown that 365 nanometer light-emitting diode irradiation provides optimal conditions for fluorodediazoniation, achieving greater than 95% product selectivity at full conversion within 10 minutes residence time [5].

Table 2.2: Photochemical Decomposition Kinetic Data

Light SourceWavelength (nm)Residence Time (min)Conversion (%)Selectivity (%)
Mercury Lamp33012.58181
Light-Emitting Diode36510.0>99≥95
Light-Emitting Diode3656.79393

The mechanism involves unimolecular heterolysis to give singlet aryl cations which are captured by solvent [7]. Yields from photochemical processes are very similar to those from thermal reactions, indicating that the main reactions proceed through common or very similar intermediates [7]. Aryl cations formed from ion-paired diazonium ions may react with the counterion, but fragmentation of dissociated diazonium ions leads only to solvent-derived products [7].

Fluoride abstraction by the aryl cation from tetrafluoroborate in fluorinated solvents produces appreciable yields of fluoroarenes [7]. The photochemical approach offers significant advantages including reduced reaction times from 6-18 hours in batch processes to minutes in continuous flow systems [5].

Steric and Electronic Effects in Aromatic Substitution Reactions

The aromatic substitution reactions of 1,2-difluoro-3,5-diiodobenzene are significantly influenced by both steric and electronic effects arising from the fluorine and iodine substituents [8] [9]. Fluorine substitution creates strong electron-withdrawing effects through inductive mechanisms, while iodine provides both steric bulk and electronic influences [8].

Electronic effects in aromatic compounds primarily manifest through inductive and resonance mechanisms [10]. Fluorine atoms, being highly electronegative, decrease electron density in the aromatic ring through strong inductive electron withdrawal [10]. This deactivation makes the ring less reactive toward electrophilic aromatic substitution reactions [8].

Table 2.3: Electronic Parameters for Halogen Substituents

SubstituentElectronegativityInductive Parameter (σI)Resonance Parameter (σR)Overall Effect
Fluorine4.0+0.50-0.07Strongly Deactivating
Iodine2.7+0.18-0.28Weakly Deactivating

Steric factors significantly influence ortho-para product ratios in substitution reactions [11]. When tert-butylbenzene is nitrated, the para substitution product dominates due to the tert-butyl group sterically hindering substitution at both ortho positions while not affecting the para position [11]. Similar steric effects are observed with iodine substituents due to their large atomic radius [8].

The effect of fluorine substitution on aromaticity has been extensively studied using magnetically induced current density calculations [9]. Results show that the aromatic character of polycyclic hydrocarbons is weakened upon fluorination, despite nucleus-independent chemical shift values suggesting strengthening of aromatic character [9].

Kinetic isotope effects provide additional mechanistic insights into aromatic substitution reactions [12] [13]. Studies on dehalogenation reactions at aromatic carbons demonstrate that chlorine kinetic isotope effects suggest single-step mechanisms with significant weakening of carbon-halogen bonds in transition states [13]. These effects are particularly relevant for understanding the reactivity patterns of 1,2-difluoro-3,5-diiodobenzene in substitution reactions.

Palladium-Catalyzed Decarboxylative Cross-Coupling Methodologies

The synthesis of polyfluorinated biaryls represents one of the most significant applications of 1,2-difluoro-3,5-diiodobenzene in contemporary organic synthesis [3] [4]. Recent research has established that palladium-catalyzed decarboxylative cross-coupling reactions involving zinc polyfluorobenzoates with aryl fluorosulfates proceed efficiently via carbon-oxygen bond cleavage mechanisms [3]. These transformations demonstrate moderate to good yields while exhibiting both excellent substrate scope and broad functional group compatibility [3].

The development of specialized catalyst systems has proven essential for achieving optimal reactivity with polyfluorinated substrates. Research by Ponce-de-León and Espinet demonstrated that [MCl2(PhPEWO-F)] catalysts, where M represents nickel or palladium, enable highly selective cross-coupling reactions to polyfluorinated asymmetric biaryls at relatively low temperatures of 80°C with remarkably short reaction times [5] [6]. These catalytic systems exhibit particular effectiveness when employed with Zn(C6F5)2 as a highly fluorinated nucleophile component [5].

Synthetic Challenges and Solutions in Fluorinated Biaryl Construction

The construction of polyfluorinated biaryls presents unique synthetic challenges, particularly when both aromatic components contain multiple fluorine substituents [6]. Transition metal-catalyzed aryl-aryl coupling reactions demonstrate high efficiency for conventional aromatic systems but encounter significant difficulties when polyfluorinated aryls are involved, especially those possessing ortho-fluorine atoms [6]. The C6F5-C6F5 coupling represents one of the most challenging transformations in this domain [6].

Several strategic approaches have emerged to address these synthetic limitations. Copper or nickel-catalyzed decarboxylative cross-coupling processes introduce polyfluorinated aryl components as alkaline carboxylates, though these methods require very high temperatures for effective decarboxylation [6]. Alternatively, palladium or nickel-catalyzed Suzuki-Miyaura processes position the polyfluoroaryl component in the nucleophile role for Ar-ArF coupling reactions [6]. Base-free Hiyama processes represent another viable strategy, utilizing fluoroarenes that undergo carbon-fluorine or carbon-hydrogen activation [6].

Mechanistic Insights and Reaction Optimization

Recent mechanistic investigations have revealed that zinc polyfluorobenzoates demonstrate superior reactivity compared to their potassium, sodium, and magnesium counterparts as polyfluoroarylating reagents [7] [8]. The enhanced performance of zinc-based nucleophiles stems from their optimal balance of nucleophilicity and stability under the reaction conditions [7]. Furthermore, aryl fluorosulfates exhibit greater robustness than other aryl halides and pseudohalides as arylating reagents in these transformations [8].

The synthetic simplicity and practicability of these methods have been further demonstrated through one-pot manipulations involving direct mixing of polyfluorobenzoic acid and Zn(OH)2 in the presence of aryl fluorosulfate and palladium catalyst components [8]. This streamlined approach eliminates the need for pre-formation of zinc carboxylate intermediates, significantly enhancing the operational convenience of the methodology [8].

Catalyst SystemTemperature (°C)Reaction TimeYield RangeSubstrate Scope
[PdCl2(PhPEWO-F)]80ShortHigh selectivityAsymmetric biaryls [5]
Zn polyfluorobenzoatesVariableModerateModerate-goodBroad functional groups [3]
Decarboxylative couplingHighExtendedGoodAlkaline carboxylates [6]

Fluorinated Building Blocks in Materials Science and Pharmaceutical Applications

Pharmaceutical Industry Applications

Fluorinated building blocks, exemplified by compounds such as 1,2-difluoro-3,5-diiodobenzene, occupy a central position in modern pharmaceutical development [2] [9]. Statistical analysis reveals that approximately 30% of all newly approved drugs contain one or more fluorine atoms, while more than 50% of approved blockbuster drugs incorporate fluorinated structural elements [2]. Prominent examples include Lipitor and Prozac, which collectively account for billions of dollars in annual pharmaceutical sales [2].

The strategic incorporation of fluorine atoms into pharmaceutical molecules serves multiple critical functions. Fluorine substitution acts as an effective bioisostere for hydrogen or hydroxyl groups, strategically positioned to block metabolic degradation pathways [9]. Cytochrome P450 enzymes demonstrate significant difficulty in cleaving carbon-fluorine bonds, thereby reducing oxidative metabolism and extending drug half-life in biological systems [9]. This metabolic stability enables more convenient dosing regimens, as exemplified by the antidepressant fluoxetine, which contains a trifluoromethyl group that facilitates once-daily administration [9].

Enhanced Molecular Properties Through Fluorination

The incorporation of fluorinated building blocks provides sophisticated control over molecular properties essential for pharmaceutical efficacy [9]. Fluorine's strong electronegativity creates distinctive electron-withdrawing effects that alter molecular electronic distribution, affecting acidity and basicity profiles, reaction kinetics, and binding affinity characteristics [9]. These effects enable fluorinated alcohols to exhibit enhanced acidity and facilitate the stabilization of adjacent carbocations or radicals [9].

Lipophilicity and membrane permeability represent additional critical parameters modulated by fluorination. While fluorine itself exhibits high electronegativity, fluorinated groups such as trifluoromethyl or individual fluorine substituents can increase molecular lipophilicity, thereby improving cellular membrane penetration [9]. This property proves particularly valuable for central nervous system drugs requiring blood-brain barrier traversal [9]. However, the effects remain nuanced, as fluorine can sometimes reduce lipophilicity due to its polar characteristics, necessitating rational design approaches [9].

Materials Science Applications and Industrial Significance

Beyond pharmaceutical applications, fluorinated building blocks demonstrate exceptional utility in materials science and industrial chemistry [2] [10]. Aromatic fluorocarbons, characterized by one or several fluorine atoms directly connected to aromatic ring skeletons, exhibit numerous excellent properties including enhanced lipophilicity and metabolic stability [10]. These compounds serve as crucial fluorinated building blocks for introducing fluorine atoms or fluorine-containing groups into organic compounds to synthesize novel fluorine-containing physiologically active substances [10].

The materials science sector has witnessed extensive adoption of fluorinated compounds, with polytetrafluoroethylene (PTFE) representing one of the most commercially successful applications [2]. PTFE, commonly known as Teflon, finds widespread use in nonstick coatings, lubricants, and carbon fiber composite production [2]. The exceptional thermal stability exhibited by fluorinated building blocks, superior to their non-fluorinated counterparts, enables their deployment in demanding industrial environments [2].

Agricultural and Specialty Chemical Applications

The agricultural sector has similarly benefited from fluorinated building block incorporation, with approximately 25% of licensed herbicides containing fluorine atoms [2]. Examples include Trifluralin and Flupoxam, which demonstrate improved performance characteristics compared to their non-fluorinated analogs [2]. The introduction of fluorine into herbicides and pesticides has generated a substantial sub-class of agrochemicals that exhibits enhanced efficacy and environmental stability [2].

Application SectorFluorine ContentMarket ImpactKey Benefits
New approved drugs~30%Billions in salesMetabolic stability [2]
Blockbuster drugs>50%Market dominanceEnhanced efficacy [2]
Licensed herbicides~25%Improved performanceEnvironmental stability [2]
Materials (PTFE)HighIndustrial standardThermal/chemical resistance [2]

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

365.82140 g/mol

Monoisotopic Mass

365.82140 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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